molecular formula C10H17NO2 B2899252 tert-Butyl 2-[methyl(prop-2-yn-1-yl)amino]acetate CAS No. 1500059-86-8

tert-Butyl 2-[methyl(prop-2-yn-1-yl)amino]acetate

Cat. No.: B2899252
CAS No.: 1500059-86-8
M. Wt: 183.251
InChI Key: IZWDCIHJHOVGIQ-UHFFFAOYSA-N
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Description

tert-Butyl 2-[methyl(prop-2-yn-1-yl)amino]acetate: is an organic compound with the molecular formula C10H17NO2 It is a derivative of glycine, where the amino group is substituted with a methyl(prop-2-yn-1-yl)amino group and the carboxyl group is esterified with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-[methyl(prop-2-yn-1-yl)amino]acetate typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-[methyl(prop-2-yn-1-yl)amino]acetate can undergo oxidation reactions, particularly at the alkyne group, forming various oxidized products.

    Reduction: The compound can be reduced at the alkyne group to form corresponding alkanes or alkenes.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alkanes or alkenes.

    Substitution: Substituted amino acid derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine:

  • Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-[methyl(prop-2-yn-1-yl)amino]acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The alkyne group may also participate in click chemistry reactions, forming stable triazole rings with azides.

Comparison with Similar Compounds

    tert-Butyl 2-[(prop-2-yn-1-yl)amino]acetate: Similar structure but lacks the methyl group on the amino substituent.

    tert-Butyl N-methyl-N-(prop-2-yn-1-yl)carbamate: Similar structure but with a carbamate group instead of an ester.

Uniqueness:

  • The presence of both the tert-butyl ester and the methyl(prop-2-yn-1-yl)amino group makes tert-Butyl 2-[methyl(prop-2-yn-1-yl)amino]acetate unique in its reactivity and potential applications.
  • The alkyne group provides opportunities for click chemistry, which is not present in many similar compounds.

Properties

IUPAC Name

tert-butyl 2-[methyl(prop-2-ynyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-6-7-11(5)8-9(12)13-10(2,3)4/h1H,7-8H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWDCIHJHOVGIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(C)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1500059-86-8
Record name tert-butyl 2-[methyl(prop-2-yn-1-yl)amino]acetate
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